molecular formula C13H8Cl3NO B5722785 2-chloro-N-(2,6-dichlorophenyl)benzamide CAS No. 200807-45-0

2-chloro-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B5722785
CAS No.: 200807-45-0
M. Wt: 300.6 g/mol
InChI Key: MLILWLKTWNAOFL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dichlorophenyl)benzamide is a chemical compound characterized by its molecular formula C14H10Cl3NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dichlorophenyl)benzamide typically involves the reaction of 2,6-dichloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dichlorophenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: : Substitution reactions can occur at the chlorine or amide positions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Reagents like nucleophiles (e.g., amines, alcohols) and bases (e.g., sodium hydroxide) are often employed.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Amines or alcohols.

  • Substitution: : Chlorinated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Benzamide derivatives, including 2-chloro-N-(2,6-dichlorophenyl)benzamide, have been studied for their biological activities. Research indicates that compounds with similar structures exhibit antimicrobial properties against multi-drug resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . The presence of chlorine substituents in the aromatic rings is believed to enhance these biological activities by influencing the compound's interaction with microbial targets.

Anthelmintic Activity
The compound has also been investigated for its anthelmintic properties. Benzamide derivatives have shown effectiveness against parasitic infections, particularly those caused by Fasciola hepatica, a liver fluke. The structural characteristics of N26DCP2CBA may contribute to its efficacy in disrupting the life cycle of such parasites .

Structural Biology

Crystallography Studies
The crystal structure of this compound has been extensively analyzed using X-ray diffraction techniques. The conformational analysis revealed that the amide group adopts a specific orientation relative to the benzoyl ring, with dihedral angles that provide insights into intermolecular interactions . These studies are crucial for understanding how variations in molecular structure can affect biological activity.

Hydrogen Bonding and Molecular Interactions
The compound forms infinite chains through N—H⋯O hydrogen bonds, which are essential for stabilizing its crystalline form. This characteristic is significant for further applications in drug design, as the ability to form stable interactions with biological macromolecules can enhance the pharmacological profile of the compound .

Material Science

Polymer Chemistry
Research into the incorporation of benzamide derivatives into polymer matrices has shown promising results. The unique properties of this compound allow it to function as a modifier in polymer systems, potentially enhancing thermal stability and mechanical properties . This application is particularly relevant in developing advanced materials for industrial use.

Case Studies and Research Findings

Study Focus Findings
Gowda et al. (2008)Structural AnalysisDetailed crystallographic data indicating specific dihedral angles and hydrogen bonding patterns
Arslan et al. (2010)Biological ActivityDemonstrated antimicrobial efficacy against resistant strains
Recent StudiesPolymer ApplicationsExplored the use of benzamide derivatives in enhancing polymer properties

Mechanism of Action

The mechanism by which 2-chloro-N-(2,6-dichlorophenyl)benzamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Chloro-N-(2,6-dichlorophenyl)benzamide is similar to other benzamide derivatives, such as 2-chloro-N-(2,6-dichlorophenyl)acetamide and 2-chloro-N-(2,6-dichlorophenyl)benzoyl chloride. its unique chlorination pattern and amide functionality distinguish it from these compounds, potentially leading to different chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.

Biological Activity

2-chloro-N-(2,6-dichlorophenyl)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including a benzamide group with chlorine substituents, this compound may exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₃H₉Cl₂N O, with a molecular weight of approximately 276.12 g/mol. The presence of multiple chlorine atoms enhances its lipophilicity and reactivity, which are crucial for its biological interactions. The compound's structure allows it to participate in hydrogen bonding and halogen bonding interactions, vital for its biological activity .

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antibacterial and Antifungal Properties : Benzamide derivatives have been reported to possess antibacterial and antifungal effects. The amide functional group is often linked to enhanced interaction with biological macromolecules such as proteins and nucleic acids .
  • Anti-inflammatory Effects : The structural features suggest potential activity against enzymes involved in inflammatory pathways. Compounds with similar structures have been studied for their anti-inflammatory and analgesic properties.
  • Anthelmintic Activity : Some benzamide derivatives have shown efficacy against parasitic infections, indicating that this compound may also have potential in treating such conditions .

Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Crystal Structure Analysis : A study by Gowda et al. (2008) investigated the crystal structure of this compound using X-ray diffraction. This research provided insights into the molecular arrangement and intermolecular interactions that could influence its biological activity .
  • Comparative Studies : A comparative analysis of similar compounds revealed variations in their biological activities based on structural modifications. For example:
    Compound NameStructural FeaturesUnique Aspects
    N-(2,6-Dichlorophenyl)acetamideAcetamide group instead of benzamideOften used as an analgesic; lower lipophilicity
    2-Chloro-N-(4-chlorophenyl)benzamideDifferent substitution on phenyl ringPotentially different biological activity
    N-(4-Chlorophenyl)benzamideLacks dichloro substitutionSimpler structure; used in various synthetic routes
  • Biological Assays : In vitro assays have demonstrated that benzamide derivatives can inhibit specific enzymes associated with bacterial resistance mechanisms. For instance, compounds structurally related to this compound were tested against multi-drug resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

  • Antimicrobial Activity : A study highlighted the antimicrobial effects of chlorinated benzamides against resistant bacterial strains. The presence of chlorine atoms was found to enhance the compounds' binding affinity to bacterial targets .
  • Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory properties exhibited by benzamide derivatives in animal models. These studies indicated a reduction in inflammatory markers following treatment with compounds similar to this compound.

Properties

IUPAC Name

2-chloro-N-(2,6-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILWLKTWNAOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261723
Record name Benzamide, 2-chloro-N-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200807-45-0
Record name Benzamide, 2-chloro-N-(2,6-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200807-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-chloro-N-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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